![molecular formula C11H19NO3S2 B14328653 N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is an organic compound that features a dithiolane ring, a pentanoylamino group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid typically involves the formation of the dithiolane ring followed by the attachment of the pentanoylamino group and the propanoic acid moiety
Industrial Production Methods
Industrial production of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the dithiolane ring, forming thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amides or esters.
科学的研究の応用
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive dithiolane ring.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid involves its interaction with molecular targets through its reactive dithiolane ring. This ring can form covalent bonds with thiol groups in proteins, potentially modulating their activity. The compound may also interact with various enzymes and receptors, influencing biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]butanoic acid: Similar structure but with a butanoic acid moiety.
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid: Similar structure but with a hexanoic acid moiety.
Uniqueness
(2S)-2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid is unique due to its specific combination of the dithiolane ring, pentanoylamino group, and propanoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H19NO3S2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
2-[5-(dithiolan-3-yl)pentanoylamino]propanoic acid |
InChI |
InChI=1S/C11H19NO3S2/c1-8(11(14)15)12-10(13)5-3-2-4-9-6-7-16-17-9/h8-9H,2-7H2,1H3,(H,12,13)(H,14,15) |
InChIキー |
XVSPKVRBCPVKPR-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NC(=O)CCCCC1CCSS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


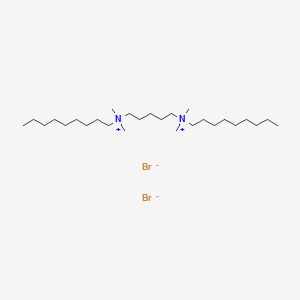
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)
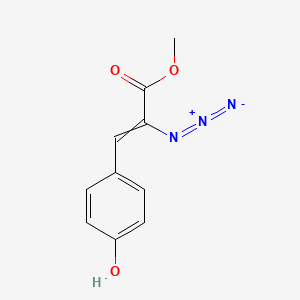
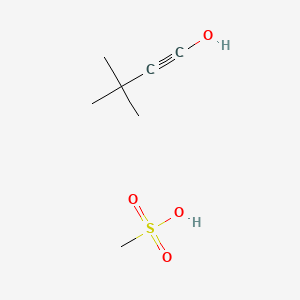
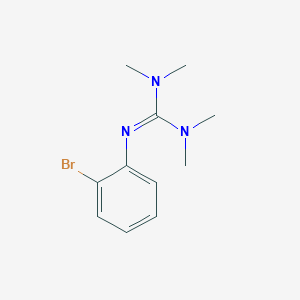
![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)
![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)

![1-Methylidenespiro[3.5]non-6-ene](/img/structure/B14328637.png)
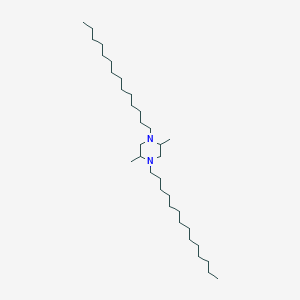
![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
